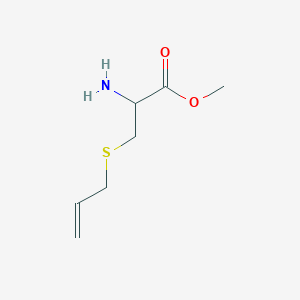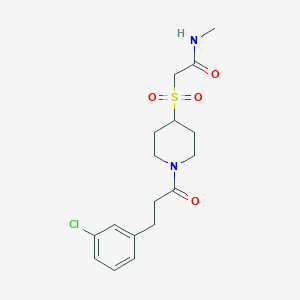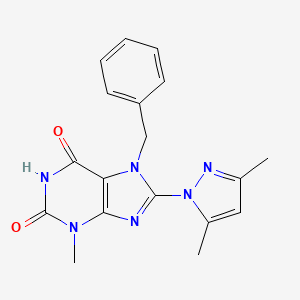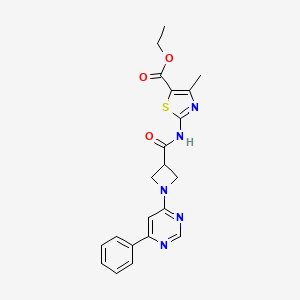![molecular formula C16H12FN3O4S B2805498 N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862973-81-7](/img/structure/B2805498.png)
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12FN3O4S and its molecular weight is 361.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The chemical compound , due to its complex structure, has not been explicitly identified in the literature. However, related compounds have been synthesized for various applications, such as probing the biochemical pathways or as intermediates in the development of pharmaceuticals. For instance, derivatives of benzo[d]thiazol have been synthesized and characterized for their potential applications in medicinal chemistry, including studies on their antimicrobial, anticancer, and antiviral activities. These derivatives are typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to determine their structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Anticancer Properties
- A series of compounds related to the one mentioned have been evaluated for their potential antimicrobial and anticancer properties. For example, flurbiprofen hydrazide derivatives have been synthesized and screened for their ability to inhibit bacterial growth and cancer cell proliferation. These studies highlight the potential of such compounds in developing new therapeutic agents targeting various diseases (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).
Diagnostic and Therapeutic Research
- Research has also focused on the synthesis of novel compounds for diagnostic and therapeutic applications, particularly in cancer research. Nitroimidazole-based derivatives, for instance, have been developed as tumor hypoxia markers, aiding in the diagnosis and treatment of cancer by targeting hypoxic tumor cells. These compounds, after being labeled with radioactive isotopes, accumulate in hypoxic cells, allowing for precise imaging and targeted therapy (Zejun Li, Taiwei Chu, Xinqi Liu, & Xiangyun Wang, 2005).
Neurological and Inflammatory Diseases
- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and tested as inhibitors of kynurenine 3-hydroxylase, demonstrating potential therapeutic benefits for treating neurological and inflammatory diseases. These compounds have shown efficacy in vitro and in vivo, indicating their potential for further development into drugs that can modulate the kynurenine pathway, which is implicated in several diseases (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Detection and Imaging
- Research into the detection and imaging of metal ions in biological systems has led to the synthesis of phenyl-2-thiazoline derivatives for aluminium(III) detection. Such compounds could be of significant use in studying intracellular aluminum levels, potentially relevant to neurodegenerative diseases like Alzheimer's. These compounds show selectivity for Al3+ ions, changing their fluorescence properties upon binding, which could be utilized in diagnostic applications (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
Propiedades
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVDLNDLSEWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2805418.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)
![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)





![1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2805433.png)


![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)
